molecular formula C12H10N2O4S B2458021 N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide CAS No. 312944-61-9

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2458021
CAS No.: 312944-61-9
M. Wt: 278.28
InChI Key: GYJDWRGHZAYMSR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used in the industry . These methods allow for the efficient production of thiophene derivatives with high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophenecarboxamide derivatives have been shown to inhibit CTP synthetase PyrG, an enzyme essential for the growth of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of cytidine triphosphate (CTP), leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitro group on the phenyl ring, along with the thiophene carboxamide moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJDWRGHZAYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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